Potassium (Z)-but-2-en-2-yltrifluoroborate

Catalog No.
S924986
CAS No.
1134643-88-1
M.F
C4H7BF3K
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium (Z)-but-2-en-2-yltrifluoroborate

CAS Number

1134643-88-1

Product Name

Potassium (Z)-but-2-en-2-yltrifluoroborate

IUPAC Name

potassium;[(Z)-but-2-en-2-yl]-trifluoroboranuide

Molecular Formula

C4H7BF3K

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1/b4-3+;

InChI Key

IFJZXYDBLMMRCO-BJILWQEISA-N

SMILES

[B-](C(=CC)C)(F)(F)F.[K+]

Canonical SMILES

[B-](C(=CC)C)(F)(F)F.[K+]

Isomeric SMILES

[B-](/C(=C/C)/C)(F)(F)F.[K+]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for constructing carbon-carbon bonds between various organic molecules. Potassium (Z)-but-2-en-2-yltrifluoroborate acts as a source of the (Z)-but-2-en-2-yl group, which can be coupled with a wide range of aryl, alkenyl, or alkyl halides and triflates in the presence of a palladium catalyst []. This reaction offers several advantages, including high functional group tolerance, mild reaction conditions, and good to excellent yields.

Several research articles have documented the successful utilization of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings. For instance, a study by Ley et al. explored the application of this compound in copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Similarly, Doucet et al. demonstrated the effectiveness of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings with various alkyl electrophiles [].

Potassium (Z)-but-2-en-2-yltrifluoroborate is an organoboron compound with the molecular formula C₄H₇BF₃K and a molecular weight of 162.00 g/mol. This compound features a trifluoroborate group, which is known for its utility in various synthetic organic chemistry applications, particularly in cross-coupling reactions. The compound exists as a potassium salt, where potassium acts as a counterion to the negatively charged trifluoroborate group. The structure can be represented by the following canonical SMILES notation: [B-](C(=CC)C)(F)(F)F.[K+] .

While specific data on Potassium (Z)-but-2-en-2-yltrifluoroborate is limited, some general safety considerations for organoboron compounds apply:

  • Potential irritants: Organoboron compounds may irritate the skin, eyes, and respiratory system. Proper personal protective equipment (PPE) should be worn when handling this compound [].
  • Air and moisture sensitivity: The compound may decompose in moist air. Storage under inert atmosphere and dry conditions is recommended [].

Potassium (Z)-but-2-en-2-yltrifluoroborate is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling, where it reacts with various electrophiles such as aryl or alkenyl halides to form carbon-carbon bonds. This compound can also participate in palladium-catalyzed reactions, enabling the formation of diverse boronate ester derivatives from aryl chlorides . The reactivity of the trifluoroborate moiety allows for selective transformations under mild conditions, making it an attractive reagent for organic synthesis.

Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods:

  • Direct Boronation: This involves the reaction of butenyl derivatives with boron trifluoride in the presence of a base to yield the corresponding trifluoroborate.
  • Alkylation of Boron Compounds: A common method includes the alkylation of boronic acid derivatives using alkenes or alkynes under controlled conditions.
  • Cross-Coupling Reactions: Utilizing pre-existing boronate esters or trifluoroborates in coupling reactions with various electrophiles can also yield this compound .

Potassium (Z)-but-2-en-2-yltrifluoroborate finds applications primarily in synthetic organic chemistry. Its main uses include:

  • Cross-Coupling Reactions: As a versatile reagent in Suzuki-Miyaura and other coupling reactions, enabling the formation of complex organic molecules.
  • Material Science: Potential use in the development of new materials with unique properties due to its organofluorine content.
  • Pharmaceutical Chemistry: Exploration as a building block for drug synthesis and development .

Interaction studies involving potassium (Z)-but-2-en-2-yltrifluoroborate typically focus on its reactivity with electrophiles in various synthetic pathways. Research indicates that this compound can engage in selective reactions under mild conditions, which may facilitate the development of more efficient synthetic routes in organic chemistry. Studies on its interactions with biological systems are still emerging and require further exploration to understand its full potential .

Several compounds share structural characteristics with potassium (Z)-but-2-en-2-yltrifluoroborate, particularly those containing trifluoroborate groups or similar alkene functionalities. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Potassium (Z)-but-2-en-1-yltrifluoroborateC₄H₇BF₃KDifferent alkene position affecting reactivity
Potassium 3-methylbutanetrifluoroborateC₅H₉BF₃KMore branched structure leading to different reactivity
Potassium phenyltrifluoroborateC₆H₅BF₃KAromatic character providing distinct coupling behavior

The uniqueness of potassium (Z)-but-2-en-2-yltrifluoroborate lies in its specific geometric configuration and the presence of both alkene and trifluoroborate functionalities, which collectively enhance its utility in synthetic applications compared to other similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types